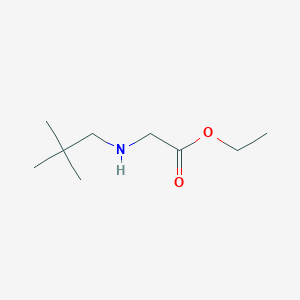

Ethyl 2-(neopentylamino)acetate

説明

Ethyl 2-(neopentylamino)acetate is a glycine-derived ethyl ester featuring a neopentylamine substituent on the α-carbon. Its structure comprises a neopentyl group (2,2-dimethylpropyl) attached to the amino nitrogen, resulting in the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 193.27 g/mol. This compound is hypothesized to act as a building block for ligands or prodrugs due to its branched hydrophobic moiety .

特性

分子式 |

C9H19NO2 |

|---|---|

分子量 |

173.25 g/mol |

IUPAC名 |

ethyl 2-(2,2-dimethylpropylamino)acetate |

InChI |

InChI=1S/C9H19NO2/c1-5-12-8(11)6-10-7-9(2,3)4/h10H,5-7H2,1-4H3 |

InChIキー |

ARLKIOQFLLHOHR-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CNCC(C)(C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-(neopentylamino)acetate with analogous ethyl esters containing diverse amino or acyl substituents:

Key Observations:

Steric Effects: The neopentyl group in Ethyl 2-(neopentylamino)acetate imposes greater steric hindrance than dimethylamino () or benzylamino () groups. This bulk may reduce nucleophilic reactivity but enhance stability in catalytic or metabolic processes .

Solubility: Linear or aromatic substituents (e.g., phenyl in ) increase lipophilicity, whereas polar groups like dimethylamino () improve water solubility. The neopentyl group likely renders the compound poorly soluble in polar solvents, favoring organic media.

Applications: Pharmaceuticals: Diethylamino-phenyl derivatives () are common in drug intermediates due to balanced lipophilicity. Coordination Chemistry: Bulky neopentyl groups may stabilize metal centers in catalysts. Forensics: Phenylacetoacetate derivatives () are precursors in controlled substance synthesis.

Research Findings and Functional Analysis

- Synthetic Utility: Ethyl 2-(neopentylamino)acetate’s branched structure could mitigate unwanted side reactions (e.g., racemization) in peptide synthesis, similar to tert-butyl-protected analogs .

- Biological Activity : Neopentyl-substituted compounds often exhibit prolonged metabolic half-lives due to resistance to enzymatic degradation, a trait observed in sterically hindered protease inhibitors .

- Thermodynamic Stability : Computational studies suggest that neopentyl groups lower conformational entropy, enhancing crystalline packing efficiency—a property leveraged in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。